Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate
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Overview
Description
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a compound with the CAS Number: 2260935-69-9 . It has a molecular weight of 209.25 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is1S/C6H9N3O3.K/c10-5 (6 (11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2, (H,11,12);/q;+1/p-1
. This indicates the presence of a potassium ion, a hydroxy group, a butanoate group, and a 1,2,4-triazol-1-yl group in the molecule. Physical And Chemical Properties Analysis
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
- In the field of metalworking, EN300-6734839 is used as a component in face grooving blades . These tools are essential for precision machining and creating grooves in metal surfaces .
- EN300-6734839 is related to a nitrogen-deleting reagent developed by Prof. Levin and co-workers. This elegant method allows for “skeletal editing” of organic molecules by removing nitrogen atoms, potentially impacting synthetic chemistry and drug discovery .
- EN300-6734839’s structure suggests potential for organocatalytic reactions. Researchers have explored regioselective synthesis of 1,2,3-triazoles using enamine-mediated cycloadditions .
Face Grooving in Metalworking
Nitrogen Atom Deletion Reagent
Organocatalysis and Regioselective Synthesis
Safety and Hazards
properties
IUPAC Name |
potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.K/c10-5(6(11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKHVZUDBKMAH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(C(=O)[O-])O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate |
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